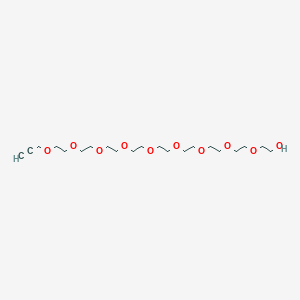![molecular formula C19H27N3O3S B610292 Potassium;6-oxo-5-(3-piperidin-1-ylpropylcarbamoyl)-7-propan-2-ylthieno[2,3-b]pyridin-4-olate CAS No. 869493-26-5](/img/structure/B610292.png)
Potassium;6-oxo-5-(3-piperidin-1-ylpropylcarbamoyl)-7-propan-2-ylthieno[2,3-b]pyridin-4-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PRX-03140 is a 5-HT4 partial agonist.
Wissenschaftliche Forschungsanwendungen
Synthesis and Properties
- Synthesis Techniques : The compound has been synthesized through various chemical reactions, including the Hofmann reaction, alkylation, and others. For instance, the potassium salt of related thieno[2,3-b]pyridine derivatives was prepared from specific precursor compounds through a series of chemical transformations (Yure, Shantare, & Gurdinietse, 1996).
- Chemical Properties : Various studies have reported on the chemical properties of related compounds, including their crystalline structures and reactivity. For example, the crystal structure of potassium 3-cyano-4-(dicyanomethylene)-5-oxo-4,5-dihydro-1H-pyrrol-2-olate has been detailed, demonstrating the electron-accepting capabilities of its dicyanomethylene moiety (Tafeenko et al., 2003).
Biological Activities
- Potassium Channel Openers : Compounds with similar structures have been synthesized and tested for their biological activities, particularly as potassium channel openers. This is exemplified by studies on compounds derived from similar pyridine and cyclohexanecarbothioic acid methylamide structures (Brown et al., 1993).
Luminescence Properties
- Luminescence Studies : The luminescence properties of related structures, such as the salts of 3-cyano-4-dicyanomethylene-5-oxo-4,5-dihydro-1H-pyrrol-2-olate with alkali metals, have been explored. These studies revealed that the luminescence spectra in solution vary with the solvent's dielectric constant, and in the solid state, emission maxima vary with structural features (Tafeenko et al., 2009).
Synthesis of Derivatives
- Derivative Synthesis : There has been research on the synthesis of derivatives of thieno[2,3-b]pyridine, including the potassium;6-oxo-5-(3-piperidin-1-ylpropylcarbamoyl)-7-propan-2-ylthieno[2,3-b]pyridin-4-olate. These derivatives have been synthesized through various methods, leading to new functional derivatives for further study and application (Dotsenko et al., 2018).
Eigenschaften
CAS-Nummer |
869493-26-5 |
|---|---|
Produktname |
Potassium;6-oxo-5-(3-piperidin-1-ylpropylcarbamoyl)-7-propan-2-ylthieno[2,3-b]pyridin-4-olate |
Molekularformel |
C19H27N3O3S |
Molekulargewicht |
377.5 |
IUPAC-Name |
4-hydroxy-7-isopropyl-6-oxo-N-(3-(piperidin-1-yl)propyl)-6,7-dihydrothieno[2,3-b]pyridine-5-carboxamide |
InChI |
InChI=1S/C19H27N3O3S/c1-13(2)22-18(25)15(16(23)14-7-12-26-19(14)22)17(24)20-8-6-11-21-9-4-3-5-10-21/h7,12-13,23H,3-6,8-11H2,1-2H3,(H,20,24) |
InChI-Schlüssel |
SCHKZZSVELPJKU-UHFFFAOYSA-N |
SMILES |
CC(C)N1C2=C(C=CS2)C(O)=C(C(NCCCN3CCCCC3)=O)C1=O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
PRX-03140; PRX 03140; PRX03140; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2-[2-(2-Propynyloxy)ethoxy]ethylamine](/img/structure/B610227.png)



